4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-6-2-13(3-7-16)12-20-19(24)23-10-8-15(9-11-23)18-21-17(22-26-18)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGSKRGWWQCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 3-hydroxykynurenine transaminase (HKT) . HKT is an important enzyme in the kynurenine pathway, a metabolic pathway that leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine.
Mode of Action
The compound acts as a competitive inhibitor of HKT. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The binding occurs similarly to the co-crystallized inhibitor via anchoring to Arg 356 and positioning of the aromatic ring and its substituents outwards at the entry of the active site.
Biochemical Pathways
The inhibition of HKT by this compound affects the kynurenine pathway. This pathway is crucial for the production of xanthurenic acid from 3-hydroxykynurenine. By inhibiting HKT, the compound disrupts this pathway, potentially leading to a decrease in the production of xanthurenic acid.
Biological Activity
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a compound that has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group linked to a 1,2,4-oxadiazole moiety, which is known for its role in various biological activities. The piperidine ring contributes to its pharmacological profile by enhancing receptor binding and selectivity.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, primarily through interactions with muscarinic receptors and other biological targets.
Muscarinic Receptor Modulation
The compound has been identified as a functionally selective M1 partial agonist . It shows antagonist properties at M2 and M3 muscarinic receptors. This selectivity is significant for therapeutic applications in conditions like Alzheimer's disease, where M1 receptor activation can enhance cognitive function while minimizing side effects associated with M2 and M3 receptor activity .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Its structural features allow for specific binding to muscarinic receptors, influencing neurotransmitter release and neuronal excitability.
- Antioxidant Activity : Some derivatives of oxadiazole compounds have demonstrated antioxidant properties, which may contribute to their neuroprotective effects .
- Cytotoxicity Against Cancer Cells : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its possible role in cancer therapy .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Muscarinic Agonism | Selective M1 partial agonist | |
| Anticancer Activity | Cytotoxicity against multiple cancer lines | |
| Antioxidant Activity | Potential neuroprotective effects |
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of the compound against several human cancer cell lines including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart myoblast). The results indicated significant inhibition of cell proliferation with IC50 values demonstrating potency comparable to established chemotherapeutics .
Pharmacological Implications
The selective activity at muscarinic receptors presents opportunities for developing treatments for neurological disorders. Moreover, the anticancer properties open avenues for research into novel cancer therapies.
Comparison with Similar Compounds
3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)
- Structure : Differs in the oxadiazole substituent (4-fluorophenyl vs. cyclopropyl) and carboxamide group (2-methylphenyl vs. 4-methoxyphenylmethyl).
- Activity : Exhibited high binding affinity to Mycobacterium tuberculosis targets, with successful pharmacokinetic profiles in silico .
- Key Insight : The fluorophenyl group may enhance target specificity compared to cyclopropyl, but the latter improves metabolic stability .
3-[(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Methyl]-N-(Thiophen-2-yl)Piperidine-1-Carboxamide (BK64507)
- Structure : Shares the cyclopropyl-oxadiazole and piperidine-carboxamide core but substitutes the 4-methoxyphenylmethyl group with a thiophen-2-yl moiety.
3-((3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Methyl)-N-(Thiophen-2-ylMethyl)Piperidine-1-Carboxamide
- Structure : Similar to BK64507 but includes a thiophen-2-ylmethyl group instead of thiophen-2-yl.
- Activity : Structural data suggest improved steric flexibility, which could modulate receptor interactions .
Oxadiazole-Containing FLAP Inhibitors
BI 665915
- Structure : Contains a 3-isopropyl-1,2,4-oxadiazole linked to a pyrimidine-piperidine-acetamide scaffold.
- Activity : Potent 5-lipoxygenase-activating protein (FLAP) inhibitor (IC₅₀ < 10 nM) with low human clearance and minimal drug-drug interaction risk. The isopropyl group on oxadiazole optimizes binding, while the acetamide tail enhances solubility .
- Comparison : The cyclopropyl group in the target compound may offer similar steric benefits but with distinct electronic properties.
Antimalarial and Antiviral Analogs
N-(1-(4-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Phenethyl)Piperidin-4-yl)-1-Methyl-1H-Benzo[d]Imidazol-2-Amine (Compound 118)
- Structure : Features a cyclopropyl-oxadiazole linked to a benzimidazole-piperidine system.
Compound 75 (prot_mol00075)
- Structure : Contains a cyclohexa-1,3-dien-1-amine core with a 5-methylimidazole-substituted oxadiazole.
- Activity : Explored as a SARS-CoV-2 main protease ligand, highlighting the versatility of oxadiazole moieties in viral target binding .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents : Cyclopropyl groups balance metabolic stability and steric bulk, while fluorophenyl (C22) or isopropyl (BI 665915) groups optimize target affinity .
- Carboxamide Modifications : 4-Methoxyphenylmethyl groups enhance hydrophobicity for membrane penetration, whereas thiophene derivatives (BK64507) may improve CNS accessibility .
- Piperidine Core : Essential for conformational flexibility, enabling interactions with diverse receptors (e.g., FLAP, tuberculosis targets) .
Table 1. Key Analogous Compounds and Properties
Preparation Methods
Starting Material: Ethyl Piperidine-4-Carboxylate
Ethyl piperidine-4-carboxylate serves as a common precursor. Functionalization begins with sulfonation or protection of the piperidine nitrogen. For example:
Formation of the Carboxamide Group
The carbohydrazide intermediate reacts with 4-methoxybenzylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). Key conditions include:
Example Protocol :
-
Dissolve 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide (1 equiv) in DMF.
-
Add 4-methoxybenzylamine (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv).
-
Stir at 25°C for 8 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the carboxamide.
Synthesis of the 3-Cyclopropyl-1,2,4-Oxadiazole Moiety
Cyclopropane Carboxylic Acid Activation
The 1,2,4-oxadiazole ring is constructed via cyclocondensation of cyclopropanecarboxamidoxime with activated carboxylic acid derivatives. Two predominant methods are employed:
Method A: Vilsmeier Reagent-Mediated Activation
Method B: Superbase-Promoted One-Pot Synthesis
-
Conditions : NaOH/DMSO, RT
-
Advantages : Eliminates need for isolation of intermediates
-
Limitation : Moderate yields (50–65%) due to competing side reactions.
Coupling of Oxadiazole and Piperidine Modules
Alkylation of Piperidine at C-4 Position
The 3-cyclopropyl-1,2,4-oxadiazole-5-methyl group is introduced via nucleophilic substitution or Mitsunobu reaction:
Alkylation Protocol :
-
Treat piperidine-1-carboxamide with LiH in DMF to deprotonate the C-4 position.
-
Add 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole (1.1 equiv).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >98% |
| Reaction Scale | 10 mmol |
Final Functionalization and Deprotection
Sulfonamide Deprotection
If a sulfonyl-protecting group (e.g., 4-chlorophenylsulfonyl) is used, deprotection is achieved via acidolysis:
Final Purification and Characterization
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water)
-
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.35 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.55–3.45 (m, 2H, piperidine-H), 2.90–2.70 (m, 4H, piperidine-H and oxadiazole-CH₂), 1.80–1.60 (m, 2H, cyclopropane-H).
-
HRMS : m/z calc. for C₂₁H₂₅N₅O₃ [M+H]⁺: 420.1932; found: 420.1935.
-
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier Activation | 85 | 99 | High efficiency | Requires strict anhydrous conditions |
| Superbase Synthesis | 65 | 95 | One-pot protocol | Moderate yield |
| Mitsunobu Coupling | 75 | 98 | Stereochemical control | Costly reagents |
Challenges and Optimization Strategies
-
Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Stabilization is achieved by maintaining neutral pH during coupling steps.
-
Piperidine Functionalization : Steric hindrance at C-4 necessitates optimized reaction times and excess alkylating agents .
Q & A
Q. What are the recommended synthetic routes for 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential coupling of the oxadiazole and piperidine-carboxamide moieties. Key steps include:
Oxadiazole ring formation : Cyclocondensation of cyclopropanecarbonyl chloride with amidoxime precursors under reflux in anhydrous solvents (e.g., THF or DMF) .
Piperidine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 4-methoxyphenylmethyl group to the piperidine nitrogen .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Control reaction temperature (60–80°C for oxadiazole formation), pH (neutral for coupling), and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; methoxyphenyl singlet at δ 3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~428 Da) and detect impurities .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzymatic or receptor-binding assays?
Methodological Answer:
- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR assays. Prioritize targets with structural homology to oxadiazole-binding proteins (e.g., PARP or COX-2) .
- Binding Affinity : Perform dose-response experiments to calculate IC₅₀/Kd values. Use radiolabeled analogs (³H/¹⁴C) for competitive binding assays .
- Structural Insights : Co-crystallization with target proteins (if feasible) or molecular docking (AutoDock Vina) guided by the compound’s logP and polar surface area .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
- Metabolic Stability : Test compound stability in assay buffers (e.g., PBS vs. DMEM) and monitor degradation via LC-MS. Adjust protocols if >10% degradation occurs in 24 hours .
- Orthogonal Assays : Validate results using multiple techniques (e.g., Western blot for protein inhibition alongside enzymatic activity assays) .
Q. What are the optimal storage conditions to maintain chemical stability?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy shows >90% stability after 30 days in dark vs. <50% under light .
- Moisture Control : Use desiccants (silica gel) and lyophilize for long-term storage. TGA data indicate hygroscopicity above 60% RH .
- Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation or oxidation .
Q. How can structural modifications enhance selectivity for a target of interest?
Methodological Answer:
- SAR Analysis : Synthesize derivatives with variations in:
- Cyclopropyl group : Replace with larger substituents (e.g., tert-butyl) to sterically hinder off-target binding .
- Methoxyphenyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions .
- Computational Modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict ADMET properties and prioritize analogs .
Contradiction Analysis Framework
- Hypothesis Testing : If conflicting bioactivity arises, compare:
- Assay readouts (e.g., fluorescence vs. luminescence).
- Cell permeability (use Caco-2 models to rule out transport issues) .
- Statistical Rigor : Apply ANOVA with post-hoc tests to confirm significance thresholds (p < 0.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
